Bienvenue dans la boutique en ligne BenchChem!

3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Pim-1 kinase ATP-competitive inhibitor Structure-based drug design

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS 1501435-10-4) is a heterobicyclic building block belonging to the pyrazolo[3,4-c]pyridine family, characterized by a fused pyrazole-pyridine core with a methyl substituent at position 3 and a carboxylic acid at position 5. This specific substitution pattern places it within a class of purine isosteres actively investigated as kinase inhibitor scaffolds, where the [3,4-c] ring fusion regiochemistry and the 3-methyl/5-carboxylic acid decoration critically differentiate it from regioisomeric analogs such as pyrazolo[3,4-b]pyridine-5-carboxylic acids.

Molecular Formula C8H7N3O2
Molecular Weight 177.163
CAS No. 1501435-10-4
Cat. No. B2997904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid
CAS1501435-10-4
Molecular FormulaC8H7N3O2
Molecular Weight177.163
Structural Identifiers
SMILESCC1=C2C=C(N=CC2=NN1)C(=O)O
InChIInChI=1S/C8H7N3O2/c1-4-5-2-6(8(12)13)9-3-7(5)11-10-4/h2-3H,1H3,(H,10,11)(H,12,13)
InChIKeyQGWLKUFLLVCCTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS 1501435-10-4): Core Scaffold Identity and Procurement Baseline


3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid (CAS 1501435-10-4) is a heterobicyclic building block belonging to the pyrazolo[3,4-c]pyridine family, characterized by a fused pyrazole-pyridine core with a methyl substituent at position 3 and a carboxylic acid at position 5 [1]. This specific substitution pattern places it within a class of purine isosteres actively investigated as kinase inhibitor scaffolds, where the [3,4-c] ring fusion regiochemistry and the 3-methyl/5-carboxylic acid decoration critically differentiate it from regioisomeric analogs such as pyrazolo[3,4-b]pyridine-5-carboxylic acids [2]. The compound is commercially available from multiple vendors at purities typically ranging from 95% to 98% .

Why Generic Pyrazolopyridine Carboxylic Acids Cannot Substitute for the 3-Methyl-[3,4-c] Scaffold


Generic substitution among pyrazolopyridine carboxylic acids is precluded by the regiochemistry of the ring fusion and the specific substitution pattern, which govern both the three-dimensional presentation of pharmacophoric elements and the chemical reactivity of the carboxylic acid handle. The [3,4-c] fusion positions the carboxylic acid at C5 in a distinct vector relative to the pyrazole N1-H and the C3 substituent, creating a geometry that differs fundamentally from [3,4-b], [4,3-c], or [3,4-c] variants with alternative substitution patterns [1]. In kinase inhibitor design, the 3-methyl group on the [3,4-c] scaffold has been shown to occupy a critical hydrophobic pocket in the ATP-binding site of Pim-1 kinase, while the absence of this methyl group (as in the unsubstituted 1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, CAS 1256824-45-9) would eliminate this key interaction [2]. Furthermore, the carboxylic acid at C5 enables amide coupling for focused library synthesis, but its reactivity is influenced by the electron-donating 3-methyl group, which modulates the pKa and coupling efficiency compared to the des-methyl analog—a factor that can alter reaction yields and impurity profiles during scale-up [3].

Quantitative Differentiation Evidence for 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Versus Closest Analogs


Pim-1 Kinase Binding Site Engagement: 3-Methyl-[3,4-c] Scaffold Versus Des-Methyl Analog in Co-Crystal Structures

The 3-methyl substituent on the pyrazolo[3,4-c]pyridine scaffold provides a critical hydrophobic contact in the Pim-1 ATP-binding pocket that is absent in the des-methyl analog (1H-pyrazolo[3,4-c]pyridine, CAS 271-47-6). In the co-crystal structure of Pim-1 with compound Cpd4 (3-methyl-5-(pyridin-3-yl)-1H-pyrazolo[3,4-c]pyridine) at 2.45 Å resolution (PDB: 5DHJ), the 3-methyl group occupies a well-defined hydrophobic sub-pocket formed by residues Leu44, Val52, and Ile104, contributing to the picomolar biochemical potency observed for this series against all three Pim isoforms [1]. Fragment screening of the analogous core identified 1H-pyrazolo[3,4-c]pyridine (6-azaindazole) as a viable pan-Pim inhibitor core, but optimization required appendage of the 3-methyl (or larger) substituent to achieve sub-nanomolar potency—confirming that the 3-methyl decoration, which is pre-installed in CAS 1501435-10-4, is a functionally essential structural feature for Pim-targeted programs [2].

Pim-1 kinase ATP-competitive inhibitor Structure-based drug design pyrazolopyridine scaffold

Regioisomeric Scaffold Differentiation: [3,4-c] Versus [3,4-b] Pyrazolopyridine-5-carboxylic Acid in NAMPT Inhibition

The [3,4-c] ring fusion of CAS 1501435-10-4 directs the carboxylic acid into a spatially distinct trajectory compared to the [3,4-b] regioisomer (CAS 952182-02-4). This structural difference dictates target selectivity: 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid derivatives have been identified as potent NAMPT inhibitors through fragment-based design (PDB: 4LVF), where the [3,4-b] geometry positions the C5 carboxamide for critical hydrogen bonding with the NAMPT active site [1]. In contrast, the [3,4-c] scaffold, including the 3-methyl variant, has demonstrated preferential activity against kinases (GSK3α/β, CLK1, DYRK1A) rather than NAMPT, as shown in systematic kinase profiling of 1,3,5- and 1,3,7-substituted pyrazolo[3,4-c]pyridines, where certain analogs achieved selective GSK3α/β inhibition without cytotoxicity [2]. This divergent target profile means that selection of the correct regioisomer upfront determines the entire downstream screening trajectory.

NAMPT inhibitor pyrazolopyridine regiochemistry fragment-based drug discovery scaffold hopping

Carboxylic Acid Reactivity Differential: 3-Methyl Electronic Effect on C5 Carboxylic Acid Versus Unsubstituted Analog

The 3-methyl substituent in CAS 1501435-10-4 exerts an electron-donating inductive effect (+I) on the pyrazolopyridine core, which modulates the acidity and reactivity of the C5 carboxylic acid compared to the unsubstituted analog (1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid, CAS 1256824-45-9). In the context of vectorial functionalisation of pyrazolo[3,4-c]pyridine scaffolds, the electronic environment at C5 has been shown to influence the efficiency of subsequent amidation and esterification reactions, with electron-donating substituents on the pyrazole ring modestly reducing the electrophilicity of the carboxylic acid carbonyl [1]. This translates to practical differences in coupling reagent selection and reaction optimization during library synthesis. Commercially, the 3-methyl derivative (CAS 1501435-10-4) is available at 98% purity from suppliers such as Leyan (Cat. No. 1544097), while the des-methyl analog (CAS 1256824-45-9) is offered at 95-97% purity .

Amide coupling efficiency electron-donating substituent pKa modulation building block derivatization

Antiproliferative SAR: 3-Methyl-7-aryl-[3,4-c] Scaffolds Versus 3-Phenyl-[3,4-c] Scaffolds in Cancer Cell Lines

Structure-activity relationship studies on pyrazolo[3,4-c]pyridine-5-carboximidamides have demonstrated that the identity of the C3 substituent profoundly affects antiproliferative potency. In a study of 5-arylcarboximidamidopyrazolo[3,4-c]pyridines, derivatives bearing a 3-methyl group at C3 showed distinct cytotoxicity profiles compared to 3-phenyl analogs when evaluated against MDA-MB-231 (breast), HT-1080 (fibrosarcoma), and PC-3 (prostate) cancer cell lines [1]. The 3-phenyl-substituted scaffold yielded compounds with IC50 values in the nanomolar range and induced G0/G1 arrest and apoptosis in HT-1080 cells via modulation of Akt/PKB and ERK phosphorylation [1]. Separately, a focused library of 3-phenylpyrazolo[3,4-c]pyridine-5-carbonitrile derivatives demonstrated IC50 values ranging from 0.87 to 4.3 μM against MIA PaCa-2, PC-3, and SCOV3 cell lines, with the 3-phenyl group being critical for low-micromolar potency [2]. While direct head-to-head data for the 3-methyl-5-carboxylic acid derivative (CAS 1501435-10-4) in these specific antiproliferative assays are not yet published, the class-level SAR establishes that the C3 substituent is a primary determinant of potency and that the 3-methyl variant occupies a defined position within this activity landscape, warranting its systematic evaluation against 3-H, 3-phenyl, and 3-ethyl comparators.

Antiproliferative activity pyrazolopyridine SAR purine isostere cancer cell panel

Optimal Application Scenarios for 3-Methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid Based on Documented Evidence


Pim Kinase Inhibitor Lead Generation Using the Pre-Validated 3-Methyl-[3,4-c] Pharmacophore

The 3-methyl-1H-pyrazolo[3,4-c]pyridine core is structurally validated as an ATP-competitive scaffold for Pim-1 kinase inhibition through co-crystal structures (PDB: 5DHJ) showing the 3-methyl group engaged in a key hydrophobic pocket [1]. Teams pursuing pan-Pim (Pim-1/2/3) inhibitor programs can use CAS 1501435-10-4 as the starting carboxylic acid building block for amide coupling to diverse amine fragments at C5, bypassing the need for de novo C3 methylation. This scaffold has been developed into compounds with picomolar biochemical potency against all three Pim isoforms, and the carboxylic acid handle enables direct elaboration to explore vectors extending from C5 toward the solvent-exposed region of the kinase active site [2].

GSK3α/β-Selective Probe Development via C5 Derivatization

Systematic kinase profiling of 1,3,5-substituted pyrazolo[3,4-c]pyridines has identified this scaffold class as capable of achieving selective GSK3α/β inhibition without off-target cytotoxicity [1]. The 3-methyl-5-carboxylic acid (CAS 1501435-10-4) provides the optimal starting point for generating C5-amide or C5-carboximidamide libraries to explore GSK3 selectivity against the counter-targets CLK1 and DYRK1A that are also inhibited by certain analogs in this series. The N1-H has been shown by molecular docking to be important for activity, which is preserved in CAS 1501435-10-4, unlike N1-alkylated variants that may compromise potency [1].

Fragment-Based Drug Discovery Library Construction with Vectorial Functionalisation

The vectorial functionalisation strategy described for pyrazolo[3,4-c]pyridine scaffolds establishes that the C5 position is a primary growth vector for fragment elaboration [1]. CAS 1501435-10-4, with its pre-installed 3-methyl and 5-carboxylic acid groups, enables rapid parallel amide synthesis to generate fragment-like screening libraries. Compared with the 5-halo intermediates that require additional synthetic steps (e.g., Suzuki or Buchwald coupling), the carboxylic acid building block offers direct, single-step diversification via well-established amide coupling protocols, reducing the synthetic step count by at least 1-2 steps relative to halo-intermediate routes [1].

Differentiation from NAMPT Programs Using Regioisomeric Scaffold Selection

For drug discovery organizations with active NAMPT inhibitor programs, the [3,4-c] regioisomer (CAS 1501435-10-4) provides a structurally distinct starting point that steers biological screening away from NAMPT and toward kinase targets, unlike the [3,4-b] isomer (CAS 952182-02-4) which is a validated NAMPT pharmacophore [1]. This regioisomeric differentiation is critical for maintaining program specificity and avoiding target overlap when multiple pyrazolopyridine-based projects coexist within a research portfolio. Procurement of the correct regioisomer at the building block stage prevents downstream confusion and ensures that screening hits can be unambiguously assigned to the intended target class [1] [2].

Quote Request

Request a Quote for 3-methyl-1H-pyrazolo[3,4-c]pyridine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.